molecular formula C11H14ClF3N2O B1397722 2-(4-Piperidinyloxy)-5-(trifluoromethyl)pyridine hydrochloride CAS No. 1219979-10-8

2-(4-Piperidinyloxy)-5-(trifluoromethyl)pyridine hydrochloride

Cat. No. B1397722
CAS RN: 1219979-10-8
M. Wt: 282.69 g/mol
InChI Key: VZMQENGRRJCSHH-UHFFFAOYSA-N
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Description

2-(4-Piperidinyloxy)-5-(trifluoromethyl)pyridine hydrochloride is a chemical compound with the molecular formula C11H13F3N2O . It has a molecular weight of 246.23 .


Molecular Structure Analysis

The molecular structure of 2-(4-Piperidinyloxy)-5-(trifluoromethyl)pyridine hydrochloride consists of a pyridine ring substituted with a piperidinyloxy group at the 2-position and a trifluoromethyl group at the 5-position .

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential as a pharmacological agent . Its structural similarity to known bioactive molecules suggests it could bind to various receptors or enzymes, potentially leading to new treatments for diseases. Research may focus on synthesizing analogs and derivatives to enhance its activity or reduce toxicity .

Agriculture

“2-(4-Piperidinyloxy)-5-(trifluoromethyl)pyridine hydrochloride” may have applications in agriculture as a chemical intermediate for the synthesis of herbicides or pesticides. Its trifluoromethyl group is particularly of interest due to its potential to increase the biological activity of agrochemicals .

Material Science

In material science, this compound could be used in the development of organic electronic materials . Its pyridine moiety might be utilized in creating new polymers or small molecules that exhibit desirable electronic properties for use in organic light-emitting diodes (OLEDs) or solar cells .

Environmental Science

This chemical might serve as a tracer or marker in environmental studies due to its unique spectroscopic properties. It could help in tracking the movement of pollutants or in the study of chemical reactions in the atmosphere .

Analytical Chemistry

The compound’s distinct chemical structure makes it suitable for use as a standard or reference material in chromatography or spectrometry. It could aid in the calibration of instruments or in the development of new analytical methods .

Biochemistry

In biochemistry, the compound could be investigated for its interaction with biomolecules . It might be used in probing the structure and function of proteins, or as a building block in the design of enzyme inhibitors or other bioactive molecules .

properties

IUPAC Name

2-piperidin-4-yloxy-5-(trifluoromethyl)pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3N2O.ClH/c12-11(13,14)8-1-2-10(16-7-8)17-9-3-5-15-6-4-9;/h1-2,7,9,15H,3-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZMQENGRRJCSHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=NC=C(C=C2)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Piperidinyloxy)-5-(trifluoromethyl)pyridine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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